4-(2,4-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
4-(2,4-Dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a hexahydroquinoline derivative characterized by a 2,4-dichlorophenyl substituent at the 4-position and a 5-methylpyridin-2-yl carboxamide group.
Properties
CAS No. |
400845-98-9 |
|---|---|
Molecular Formula |
C23H21Cl2N3O2 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H21Cl2N3O2/c1-12-6-9-19(26-11-12)28-23(30)20-13(2)27-17-4-3-5-18(29)22(17)21(20)15-8-7-14(24)10-16(15)25/h6-11,21,27H,3-5H2,1-2H3,(H,26,28,30) |
InChI Key |
DRPXVZFRVWTWGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=C(C=C4)Cl)Cl)C(=O)CCC3)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
-
ZrOCl₂·8H₂O-Catalyzed Synthesis : Optimal yields (92–98%) are achieved using 0.15 mol% ZrOCl₂·8H₂O at 83.75°C in ethanol. This method minimizes side reactions and ensures high regioselectivity.
-
Micellar Media (Triton X-100) : A greener alternative employs 20 mol% Triton X-100 in water at room temperature, yielding 91–98% HHQ derivatives. Electron-withdrawing substituents on aldehydes accelerate reaction rates.
Key Analytical Data :
| Parameter | ZrOCl₂·8H₂O Method | Triton X-100 Method |
|---|---|---|
| Temperature | 83.75°C | 25°C |
| Time | 2–4 h | 30–130 min |
| Yield Range | 92–98% | 91–98% |
The stereochemistry of the HHQ core is confirmed via ¹H NMR coupling constants (e.g., J = 10–12 Hz for trans-decalin protons) and X-ray crystallography.
Functionalization at Position 3: Carboxamide Formation
The 3-carboxamide group is introduced via a two-step sequence: (1) hydrolysis of the β-ketoester to a carboxylic acid and (2) coupling with 5-methylpyridin-2-amine.
Step 1: Acid Chloride Preparation
Quinoline-3-carboxylic acid is refluxed with thionyl chloride (SOCl₂) in dry toluene at 100–110°C for 4–6 h, yielding the corresponding acyl chloride.
Step 2: Amide Coupling
The acyl chloride is treated with 5-methylpyridin-2-amine in acetone under basic conditions (K₂CO₃). The reaction proceeds at 0–5°C for 1 h, followed by stirring at room temperature for 12 h.
Optimization Insight :
-
Excess amine (1.5 eq) improves yields by mitigating steric hindrance from the bulky HHQ core.
-
PEG-600 additives enhance solubility, achieving 90–92% yields in patent methodologies.
Regioselective Methylation at Position 2
The 2-methyl group is introduced during the Hantzsch reaction by selecting methyl-substituted β-ketoesters. Ethyl acetoacetate is the standard precursor, ensuring quantitative methyl incorporation at position 2.
Side Reaction Mitigation :
-
Lower temperatures (70–80°C) prevent demethylation or keto-enol tautomerization.
-
Anhydrous conditions reduce hydrolysis of the β-ketoester intermediate.
Crystallization and Purification
Crude product is recrystallized from toluene or ethanol/water mixtures. Patent data report melting points of 131–133°C, consistent with the target compound’s purity.
Chromatographic Validation :
Comparative Analysis of Synthetic Routes
Mechanistic Insights
The Hantzsch reaction proceeds via:
-
Knoevenagel Condensation : Dimedone and 2,4-dichlorobenzaldehyde form an α,β-unsaturated ketone.
-
Michael Addition : β-Ketoester attacks the enone system.
-
Cyclization : Ammonia mediates ring closure to yield the HHQ core.
Carboxamide formation follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.
Challenges and Solutions
-
Steric Hindrance : Bulky 2,4-dichlorophenyl and pyridinyl groups slow carboxamide coupling. Solutions include using excess amine (2.0 eq) and ultrasonic agitation.
-
Byproduct Formation : Incomplete β-ketoester hydrolysis generates ester impurities. Acidic workup (pH 2–3) with HCl removes residual esters .
Chemical Reactions Analysis
4-(2,4-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinoline core and the substituted functional groups can influence the compound’s binding affinity and specificity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several hexahydroquinoline and dihydropyridine derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and research findings:
Substituent Analysis and Molecular Features
Multidrug Resistance (MDR) Reversal Activity
Hexahydroquinoline derivatives with dichlorophenyl groups (e.g., B1) demonstrate moderate MDR reversal activity in vitro, likely due to interactions with P-glycoprotein (P-gp) efflux pumps. However, the tetrahydroquinoline core in B1 reduces solubility compared to the target compound’s hexahydro structure, which may improve bioavailability .
Pharmacophore Modeling
- Pyridine vs. Thiazole : The 5-methylpyridin-2-yl group in the target compound may offer stronger hydrogen-bonding interactions with biological targets compared to thiazole-containing analogs (e.g., A6–A8) .
- Chlorine Effects : The electron-withdrawing nature of chlorine atoms in the 2,4-dichlorophenyl group could enhance binding affinity to hydrophobic pockets in enzymes like cytochrome P450 .
Biological Activity
The compound 4-(2,4-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a member of the hexahydroquinoline family and has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C23H21Cl2N3O2 with a molecular weight of 442.3 g/mol. It features a hexahydroquinoline core which is significant in medicinal chemistry for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 8 μg/mL against multiple pathogens .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Hexahydroquinoline Derivative A | S. aureus | 0.125 |
| Hexahydroquinoline Derivative B | E. coli | 2.96 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have shown that related compounds can inhibit the growth of various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7). For example, one derivative demonstrated an IC50 value of 6.2 μM against HCT-116 cells .
| Cell Line | Compound IC50 (μM) |
|---|---|
| HCT-116 | 6.2 |
| MCF-7 | 27.3 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in cells, contributing to their anticancer effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl and pyridine rings significantly affect biological activity. Electron-donating groups enhance potency against microbial targets while specific substitutions on the quinoline core influence anticancer efficacy .
Study on Antimicrobial Efficacy
A recent study synthesized several hexahydroquinoline derivatives and tested their antimicrobial activity against a panel of bacteria. The results indicated that compounds with halogen substitutions showed enhanced activity compared to their non-substituted counterparts .
Study on Cancer Cell Lines
Another investigation focused on the anticancer properties of these compounds against various human cancer cell lines. The study highlighted that specific substitutions on the quinoline ring improved selectivity and reduced toxicity towards normal cells while maintaining efficacy against cancerous cells .
Q & A
Basic: What synthetic methodologies are effective for preparing this compound?
Answer:
The synthesis typically involves a multi-step approach, including cyclocondensation of substituted cyclohexanones with β-keto esters, followed by carboxamide formation. Key steps:
- Cyclocondensation: React 2,4-dichlorophenyl-substituted cyclohexanone with a β-keto ester (e.g., ethyl acetoacetate) in the presence of ammonium acetate to form the hexahydroquinoline core .
- Amidation: Introduce the 5-methylpyridin-2-yl group via a coupling reaction (e.g., HATU-mediated amidation) under inert conditions .
- Purification: Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization from ethanol to achieve >95% purity .
Basic: Which spectroscopic techniques confirm the structural integrity of this compound?
Answer:
Critical techniques include:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 487.1) and fragmentation patterns .
- IR Spectroscopy: Identify carbonyl (C=O) stretches at ~1680 cm⁻¹ and amide N–H bends at ~3300 cm⁻¹ .
Advanced: How can contradictions between experimental and computational spectral data be resolved?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or dynamic conformational changes. Mitigation strategies:
- Solvent Calibration: Compare experimental data (e.g., NMR in DMSO-d₆) with computational simulations (DFT at B3LYP/6-311+G(d,p)) using explicit solvent models .
- Variable-Temperature NMR: Probe tautomeric equilibria (e.g., keto-enol shifts in the hexahydroquinoline ring) by acquiring spectra at 25°C and 60°C .
- Crystallographic Validation: Use single-crystal X-ray data (if available) to anchor computational geometries .
Advanced: What strategies optimize stereochemical outcomes in hexahydroquinoline synthesis?
Answer:
Control of stereochemistry at C4 (cyclohexane ring) and the carboxamide orientation is critical:
- Chiral Catalysts: Employ L-proline or BINOL-derived catalysts during cyclocondensation to induce enantioselectivity (up to 85% ee reported for analogs) .
- Temperature Modulation: Lower reaction temperatures (e.g., 0–5°C) reduce epimerization during amidation .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) on the pyridyl amine to prevent racemization during coupling .
Advanced: How does X-ray crystallography using SHELX refine this compound’s structure?
Answer:
SHELX software enables precise structural elucidation:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) diffraction data .
- Structure Solution: Apply SHELXD for direct methods to locate heavy atoms (e.g., Cl), then SHELXL for least-squares refinement .
- Validation: Analyze R-factors (<0.05) and electron density maps to resolve disorder in the hexahydroquinoline ring .
Advanced: What in vitro assays evaluate biological activity for this compound?
Answer:
Given structural analogs’ bioactivity, prioritize:
- Calcium Channel Modulation:
- Patch-Clamp Assays: Measure inhibition of L-type Ca²⁺ currents in HEK293 cells expressing Cav1.2 channels .
- Antibacterial Activity:
- Multidrug Resistance (MDR) Reversal:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
